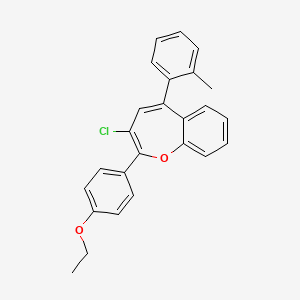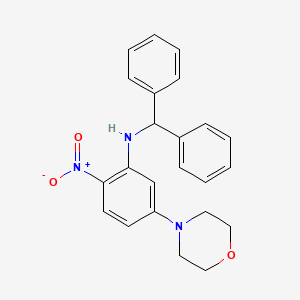![molecular formula C16H16N2O4S B11684318 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate](/img/structure/B11684318.png)
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate is a complex organic compound that features a methoxy group, a thiophene ring, and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate typically involves multiple steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-methoxy-4-formylphenyl acetate with 2-(thiophen-2-yl)acetamide under acidic conditions to form the Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
科学的研究の応用
2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but lacks the thiophene ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine substitution.
Uniqueness
The presence of the thiophene ring and the acetamido group in 2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate distinguishes it from similar compounds, potentially enhancing its biological activity and making it a versatile compound for various applications.
特性
分子式 |
C16H16N2O4S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)22-14-6-5-12(8-15(14)21-2)10-17-18-16(20)9-13-4-3-7-23-13/h3-8,10H,9H2,1-2H3,(H,18,20)/b17-10+ |
InChIキー |
JMVHYNHXONPRMN-LICLKQGHSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684257.png)
![Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B11684263.png)
![2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole](/img/structure/B11684265.png)

![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11684292.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11684304.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684314.png)
![Butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11684322.png)
![(5E)-1-(4-Chlorophenyl)-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11684324.png)

